molecular formula C7H5Cl2NO2 B174058 3,5-Dichloro-4-hydroxybenzamide CAS No. 3337-60-8

3,5-Dichloro-4-hydroxybenzamide

Cat. No.: B174058
CAS No.: 3337-60-8
M. Wt: 206.02 g/mol
InChI Key: XIDBELOIUFHQAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-4-hydroxybenzamide: is an organic compound with the molecular formula C7H5Cl2NO2. It is a derivative of benzamide, characterized by the presence of two chlorine atoms and a hydroxyl group attached to the benzene ring. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

Chemistry: 3,5-Dichloro-4-hydroxybenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and pharmaceuticals .

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It has been shown to inhibit certain enzymes, making it a valuable tool in biochemical studies .

Medicine: this compound has potential therapeutic applications due to its ability to inhibit specific enzymes and pathways involved in disease processes. It is being investigated for its anticancer and antimicrobial properties .

Industry: In industrial applications, this compound is used in the production of agrochemicals and dyes. Its stability and reactivity make it suitable for various manufacturing processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-hydroxybenzamide typically involves the reaction of 3,5-dichlorobenzoic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the amide bond .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of 3,5-dichlorobenzoyl chloride as a starting material, which reacts with ammonia or an amine in the presence of a base such as sodium hydroxide. This method allows for higher yields and purity of the final product .

Comparison with Similar Compounds

Uniqueness: 3,5-Dichloro-4-hydroxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 3 and 5 positions enhances its reactivity and stability compared to other similar compounds .

Properties

IUPAC Name

3,5-dichloro-4-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c8-4-1-3(7(10)12)2-5(9)6(4)11/h1-2,11H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDBELOIUFHQAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406792
Record name 3,5-dichloro-4-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3337-60-8
Record name 3,5-dichloro-4-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dichloro-4-hydroxybenzamide
Reactant of Route 2
Reactant of Route 2
3,5-Dichloro-4-hydroxybenzamide
Reactant of Route 3
Reactant of Route 3
3,5-Dichloro-4-hydroxybenzamide
Reactant of Route 4
Reactant of Route 4
3,5-Dichloro-4-hydroxybenzamide
Reactant of Route 5
3,5-Dichloro-4-hydroxybenzamide
Reactant of Route 6
3,5-Dichloro-4-hydroxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.